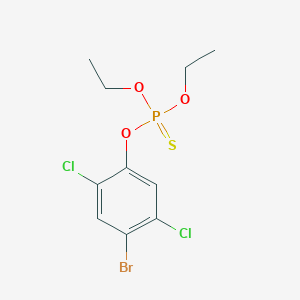
Bromophos-ethyl
Overview
Description
Bromophos-ethyl is an organophosphorus insecticide used for controlling a wide variety of insects . It was developed in 1963 and patented in many countries . The molecular formula of Bromophos-ethyl is C10H12BrCl2O3PS .
Molecular Structure Analysis
The molecular structure of Bromophos-ethyl consists of a phosphorothioate group bonded to a diethyl group and a phenyl ring. The phenyl ring is substituted with bromine and chlorine atoms .Physical And Chemical Properties Analysis
Bromophos-ethyl is a colorless to pale yellow oil. It has a low aqueous solubility and is quite volatile. The molecular weight of Bromophos-ethyl is 394.05 g/mol .Scientific Research Applications
Organophosphorus Insecticide
Bromophos-ethyl is an organophosphorus insecticide . It was developed in 1963 and patented in many countries . Preparations containing Bromophos-ethyl are marketed throughout the world under the trade names NEXION and NEXAGAN .
Control of a Wide Variety of Insects
Bromophos-ethyl is used for controlling a wide variety of insects . It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for normal nerve function .
Chromatography-Mass Spectrometry Methods
Bromophos-ethyl can be analyzed using different chromatography-mass spectrometry methods . These methods apply to a wide variety of sample matrices including environmental (air, water, and soil), food (fruits, vegetation, or food products), and biological samples (urine and blood) .
Environmental Impact
Bromophos-ethyl has a low aqueous solubility and is quite volatile . It is not generally persistent in soil systems but has the potential to leach to groundwater .
Toxicity
Bromophos-ethyl is highly toxic to honeybees and aquatic invertebrates . However, it is slightly less toxic to most other species .
Reference Standard in Research
Bromophos-ethyl may be used as a reference standard for the determination of the insecticide in fortified crop and water samples using enzyme-linked immunosorbent assay (ELISA) .
Mechanism of Action
Target of Action
Bromophos-ethyl is an organophosphate insecticide that primarily targets a variety of biting and sucking pests . It is highly toxic to honeybees and aquatic invertebrates, but slightly less so to most other species . The primary target of Bromophos-ethyl in these organisms is the enzyme acetylcholinesterase .
Mode of Action
Bromophos-ethyl acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft (the space between neurons). By inhibiting this enzyme, Bromophos-ethyl causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can cause paralysis and eventually death in the affected organisms .
Biochemical Pathways
The primary biochemical pathway affected by Bromophos-ethyl is the cholinergic pathway. This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting acetylcholinesterase, Bromophos-ethyl disrupts this pathway, leading to the symptoms described above .
Pharmacokinetics
Bromophos-ethyl has a low aqueous solubility and is quite volatile . . These properties can affect the bioavailability of Bromophos-ethyl, as well as its distribution in the environment and within organisms.
Result of Action
The result of Bromophos-ethyl’s action is the overstimulation of the nervous system in the affected organisms, leading to paralysis and potentially death . This makes it effective as an insecticide, as it can kill or incapacitate the pests it targets.
Action Environment
The action of Bromophos-ethyl can be influenced by various environmental factors. Its volatility and solubility can affect its distribution in the environment, and its persistence can determine how long it remains active . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence its stability and efficacy .
Safety and Hazards
properties
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGUFOITWDSNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041684 | |
| Record name | Bromophos-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [Merck Index] | |
| Record name | Bromophos-ethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
122-133 °C at 0.001 mm Hg | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility (20 °C): 0.14 mg/l water; completely soluble in most common solvents., Soluble in all organic solvents, In water, 0.44 mg/l @ 20 °C | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.52-1.55 at 20 °C | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.6X10-5 mm Hg @ 30 °C (6.1 mPa at 30 °C) | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation followed by depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/ | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bromophos-ethyl | |
Color/Form |
Colorless to pale yellow liquid | |
CAS RN |
4824-78-6 | |
| Record name | Bromophos-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4824-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromophos-ethyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004824786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromophos-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromophos-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOPHOS-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVT4KYL79N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMOPHOS-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bromophos-ethyl?
A1: Bromophos-ethyl is an organophosphate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , , , ] It irreversibly binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death of the target organism. []
Q2: Are there any other mechanisms of resistance observed in insects?
A2: Aside from AChE insensitivity, studies on cattle ticks (Boophilus microplus) have identified increased metabolism of Bromophos-ethyl into water-soluble products as another resistance mechanism. [, ] This metabolic resistance involves enhanced detoxification pathways that break down the insecticide before it reaches its target site.
Q3: What is the molecular formula and weight of Bromophos-ethyl?
A3: Bromophos-ethyl has the molecular formula C11H14BrCl2O3PS and a molecular weight of 412.08 g/mol. [, ]
Q4: What spectroscopic techniques are useful for identifying and characterizing Bromophos-ethyl?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of Bromophos-ethyl residues in various matrices, including water, blood, and fat. [, , , , , ] Thermospray mass spectrometry has also been used for the characterization of Bromophos-ethyl and its oxygen analog. []
Q5: How stable is Bromophos-ethyl in different environmental conditions?
A5: The stability of Bromophos-ethyl is influenced by factors like temperature, UV light exposure, and the presence of other chemicals. Studies have shown that Bromophos-ethyl degrades faster in the summer months and on the back of sheep, likely due to increased UV light exposure. []
Q6: How do structural modifications of Bromophos-ethyl affect its insecticidal activity?
A6: While specific SAR studies on Bromophos-ethyl are limited in the provided research, it's known that even minor changes to the structure of organophosphates can significantly alter their toxicity and target selectivity. [, , ] For instance, replacing the bromine atom with other halogens or modifying the alkyl groups attached to the phosphorus atom could affect the compound's binding affinity for AChE, influencing its potency.
Q7: What are the primary mechanisms of resistance to Bromophos-ethyl observed in insects?
A7: The two main resistance mechanisms identified are:
- Insensitive acetylcholinesterase (AChE): This involves mutations in the AChE gene, resulting in an enzyme with a reduced binding affinity for Bromophos-ethyl. []
- Enhanced metabolic detoxification: This involves increased activity of enzymes responsible for breaking down Bromophos-ethyl, reducing its effective concentration at the target site. []
Q8: Does resistance to Bromophos-ethyl confer cross-resistance to other insecticides?
A8: Yes, cross-resistance to other organophosphate insecticides is common due to shared mechanisms of action and detoxification pathways. [, , , , , ] For instance, strains resistant to dioxathion have also shown resistance to Bromophos-ethyl and other organophosphates. [] Similarly, a fenvalerate-resistant strain of blue tick exhibited cross-resistance to several pyrethroids and slight tolerance to Bromophos-ethyl. []
Q9: What are the toxicological effects of Bromophos-ethyl?
A9: As an AChE inhibitor, Bromophos-ethyl can cause a range of cholinergic symptoms due to the overstimulation of the nervous system. [, ] While its mammalian toxicity is considered moderate, it can still pose risks to human health and the environment. [, , , ]
Q10: What analytical methods are used to determine Bromophos-ethyl residues?
A10: Several analytical methods are employed for the detection and quantification of Bromophos-ethyl:
- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying Bromophos-ethyl residues in various matrices like water, blood, and fat. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying Bromophos-ethyl, often in conjunction with UV or mass spectrometry detection. [, ]
- Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and sensitive immunological technique for detecting Bromophos-ethyl in environmental and biological samples. [, ]
Q11: What are the environmental concerns related to Bromophos-ethyl?
A11: Bromophos-ethyl can potentially contaminate water sources and negatively impact aquatic organisms like fish. [, , ] Its persistence in the environment can also lead to bioaccumulation in the food chain. [, , ]
Q12: Are there any alternative insecticides available that are less toxic than Bromophos-ethyl?
A12: Research has focused on identifying safer alternatives to organophosphates. Some examples include:
- Pyrethroids: While effective, some pyrethroids also show cross-resistance issues and have their own environmental concerns. []
- Insect Growth Regulators (IGRs): These disrupt the insect lifecycle and can offer a more targeted approach with potentially lower environmental impact. []
Q13: What research tools and resources are essential for studying Bromophos-ethyl?
A13: Key resources include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



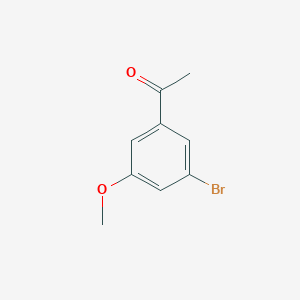
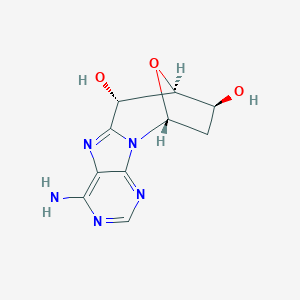
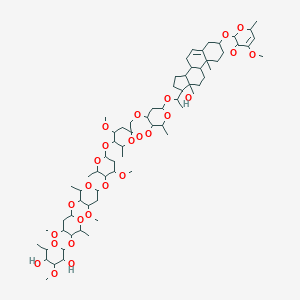
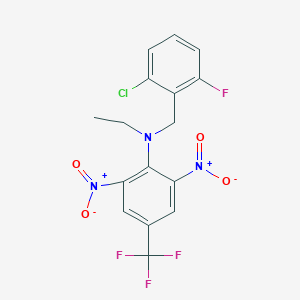
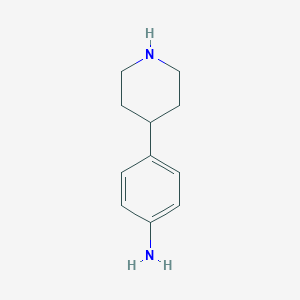
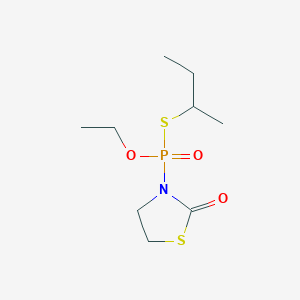
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
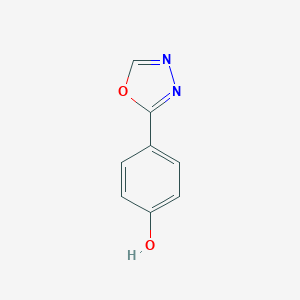
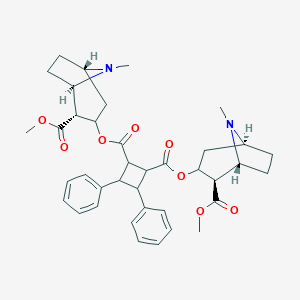


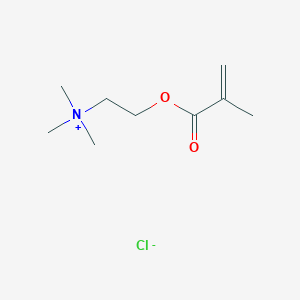
![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)